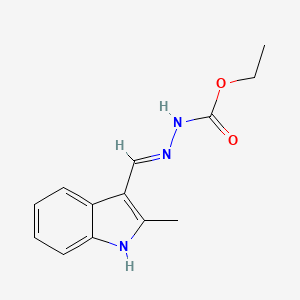

![molecular formula C9H8BrN3O2 B1142792 Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1363382-48-2](/img/structure/B1142792.png)

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It has an average mass of 270.083 Da and a monoisotopic mass of 268.979980 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis

The molecular structure of Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Applications De Recherche Scientifique

-

Antitumor Applications

- Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as potential antitumor agents .

- Method of Application : These compounds are synthesized and then tested for their anticancer potential and enzymatic inhibitory activity .

- Results : The results of these studies could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

-

Organic Synthesis

- Field : Organic Chemistry

- Application Summary : Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate can be difunctionalized via site-selective cross-coupling reactions .

- Method of Application : The compound undergoes a regio-controlled Sonogashira-type coupling with a wide range of terminal alkynes, followed by the introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .

- Results : This method allows for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .

-

Neuroprotection and Anti-inflammatory Activity

- Field : Pharmacology

- Application Summary : Pyrimidine derivatives, including those with a triazole-pyrimidine hybrid structure, have been studied for their neuroprotective and anti-inflammatory activity .

- Method of Application : These compounds are tested on human microglia and neuronal cell models .

- Results : The results of these studies could lead to the development of new drugs with neuroprotective and anti-inflammatory properties .

-

Photophysical Properties

- Field : Material Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines have significant photophysical properties .

- Method of Application : These properties can be utilized in various material science applications .

- Results : The specific outcomes would depend on the particular application and the specific properties of the pyrazolo[1,5-a]pyrimidine derivative used .

-

Antiviral Applications

- Field : Virology

- Application Summary : Pyrimidine derivatives, including those with a triazole-pyrimidine hybrid structure, have been studied for their antiviral activity .

- Method of Application : These compounds are tested on various viral models .

- Results : The results of these studies could lead to the development of new antiviral drugs .

-

Antioxidant Applications

- Field : Biochemistry

- Application Summary : Pyrimidine derivatives, including those with a triazole-pyrimidine hybrid structure, have been studied for their antioxidant activity .

- Method of Application : These compounds are tested for their ability to neutralize harmful free radicals .

- Results : The results of these studies could lead to the development of new antioxidant drugs .

-

Antitumor Scaffold

- Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines are used in the preparation of antitumor compounds .

- Method of Application : These compounds are synthesized and then tested for their anticancer potential .

- Results : The results of these studies could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

-

Material Science

- Field : Material Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science due to their significant photophysical properties .

- Method of Application : These properties can be utilized in various material science applications .

- Results : The specific outcomes would depend on the particular application and the specific properties of the pyrazolo[1,5-a]pyrimidine derivative used .

-

Regioselectivity

- Field : Organic Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines allow versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction .

- Method of Application : These compounds undergo various synthesis pathways for the preparation and post-functionalization .

- Results : These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Propriétés

IUPAC Name |

ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYBFJJRKDMIDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=C(N2N=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.